![molecular formula C18H11Cl2N5O B10920234 N-(3,5-dichlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10920234.png)
N-(3,5-dichlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-(3,5-DICHLOROPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the triazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(3,5-DICHLOROPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-component reactions (MCRs). One common method is the one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide (NaOH) in ethanol under heating or ultrasonic irradiation . This method offers advantages such as short reaction times, good yields, high selectivity, and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and one-pot synthesis can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N~7~-(3,5-DICHLOROPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N~7~-(3,5-DICHLOROPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It is used as a herbicide to control broadleaf weeds in crops such as soybeans and peanuts.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N7-(3,5-DICHLOROPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. In agricultural applications, it disrupts the growth and development of weeds by interfering with essential biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diclosulam: N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide.
Picloram: A pyridine compound used as a herbicide.
Triclopyr: A pyridine-based herbicide used to control woody plants and broadleaf weeds.
Uniqueness
N~7~-(3,5-DICHLOROPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific triazolopyrimidine structure, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in both scientific research and industrial applications.
Properties
Molecular Formula |
C18H11Cl2N5O |
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Molecular Weight |
384.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C18H11Cl2N5O/c19-12-6-13(20)8-14(7-12)23-17(26)16-9-15(11-4-2-1-3-5-11)24-18-21-10-22-25(16)18/h1-10H,(H,23,26) |
InChI Key |
VSFIWKYZMKEOMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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